2-(2-Cyclopentylethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-(2-Cyclopentylethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclopentylethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves a multi-step process. One efficient method involves the palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process. This method uses 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate as starting materials . The reaction conditions are mild and the process is highly efficient, making it suitable for industrial production.
Industrial Production Methods
For industrial production, the same palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process can be scaled up. The use of readily available starting materials and the high efficiency of the reaction make this method economically viable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclopentylethyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups on the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Properties
Molecular Formula |
C19H22N4O |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(2-cyclopentylethyl)-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H22N4O/c1-24-16-9-7-15(8-10-16)17-12-13-20-19-21-18(22-23(17)19)11-6-14-4-2-3-5-14/h7-10,12-14H,2-6,11H2,1H3 |
InChI Key |
OJDCEOVKDKOJQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)CCC4CCCC4 |
Origin of Product |
United States |
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